meso-Octamethylcalix(4)pyrrole
Overview
Description
Meso-Octamethylcalix(4)pyrrole is a synthetic porphyrin specialty chemical . It is a non-aromatic tetrapyrrolic macrocycle defined by sp3 hybridized meso bridges . It is useful as an ion binding agent and as a ligand .
Synthesis Analysis
Meso-Octamethylcalix(4)pyrrole can be synthesized easily in one step by the acid-catalyzed condensation of pyrrole with acetone . This synthesis process is found to be very active and robust .Molecular Structure Analysis
Theoretical studies of meso-Octamethylcalix(4)pyrrole and its interactions with various ions have been performed . The optimized geometric structures were used to perform natural bond orbital (NBO) analysis .Chemical Reactions Analysis
Meso-Octamethylcalix(4)pyrrole has been found to be a very active and robust organocatalyst . It has been used in molecular recognition, supramolecular extraction, separation technology, ion transport, and as agents capable of inhibiting cancer cell proliferation .Physical And Chemical Properties Analysis
The empirical formula of meso-Octamethylcalix(4)pyrrole is C28H36N4 . Its molecular weight is 428.61 .Scientific Research Applications
Anion Recognition and Sensing
meso-Octamethylcalix(4)pyrrole: is renowned for its ability to act as a receptor for anions . This compound can form stable complexes with anions, which is crucial for sensing and recognition applications. For instance, it has been used in the development of sensors that can detect anions in environmental samples, contributing to pollution monitoring and control.
Supramolecular Extraction
This compound has shown effectiveness in supramolecular extraction processes . It can selectively bind and extract certain ions from mixtures, which is beneficial in separation technologies and waste treatment applications. Its ability to function as an ion-pair receptor enhances its utility in extracting charged species from complex matrices.
Ion Transport
meso-Octamethylcalix(4)pyrrole: has been utilized as a transmembrane ion-pair transporter . It can facilitate the transport of ions across lipid bilayers, mimicking the function of certain biological channels. This property is particularly useful in the study of ion transport mechanisms and the development of new materials for controlled ion release.
Materials Chemistry
In the field of materials chemistry, meso-Octamethylcalix(4)pyrrole contributes to the creation of novel materials with specific ion-binding properties . These materials can be used in the construction of sensors, ion-selective membranes, and devices that require precise ion recognition capabilities.
Biological Chemistry
The compound’s ability to bind with biological molecules makes it a candidate for use in biological chemistry applications . It could potentially be involved in the transport and delivery of pharmaceutical agents, or as a part of systems that mimic biological processes.
Cancer Treatment Research
Recent studies have explored the potential of meso-Octamethylcalix(4)pyrrole as an agent capable of inhibiting cancer cell proliferation . While this application is still in the experimental phase, it opens up new avenues for research in medical treatments and drug delivery systems.
Safety And Hazards
Future Directions
Meso-Octamethylcalix(4)pyrrole has been recognized for its potential in various applications such as ion extraction, salt solubilization, and through-membrane transport . It has also been used to produce anion sensors that can report the presence of anion by means of a color change . Future challenges within this sub-field are also discussed .
properties
IUPAC Name |
5,5,10,10,15,15,20,20-octamethyl-21,22,23,24-tetrahydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4/c1-25(2)17-9-11-19(29-17)26(3,4)21-13-15-23(31-21)28(7,8)24-16-14-22(32-24)27(5,6)20-12-10-18(25)30-20/h9-16,29-32H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHDFOYWDLFEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C1N5)(C)C)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348292 | |
Record name | meso-Octamethylcalix(4)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
meso-Octamethylcalix(4)pyrrole | |
CAS RN |
4475-42-7 | |
Record name | meso-Octamethylcalix[4]pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4475-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | meso-Octamethylcalix(4)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | meso-Octamethylcalix(4)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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